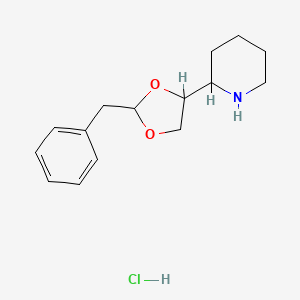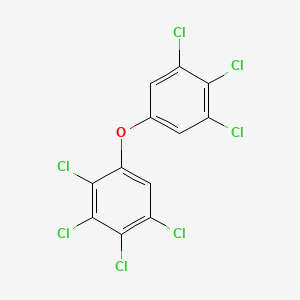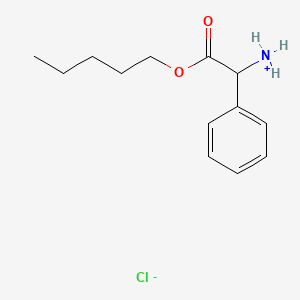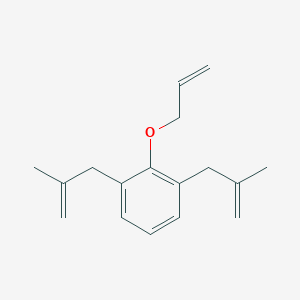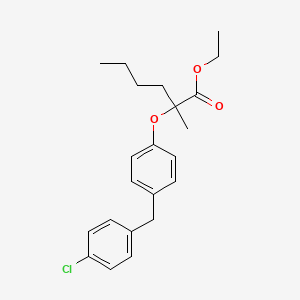
(+-)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoic acid.
Reduction: Formation of ethyl 2-[4-[(cyclohexyl)methyl]phenoxy]-2-methylhexanoate.
Substitution: Formation of ethyl 2-[4-[(4-aminophenyl)methyl]phenoxy]-2-methylhexanoate.
Scientific Research Applications
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-[(4-bromophenyl)methyl]phenoxy]-2-methylhexanoate
- Ethyl 2-[4-[(4-fluorophenyl)methyl]phenoxy]-2-methylhexanoate
- Ethyl 2-[4-[(4-methylphenyl)methyl]phenoxy]-2-methylhexanoate
Uniqueness
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
71548-65-7 |
|---|---|
Molecular Formula |
C22H27ClO3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate |
InChI |
InChI=1S/C22H27ClO3/c1-4-6-15-22(3,21(24)25-5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3 |
InChI Key |
URKWPFOAXJPSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
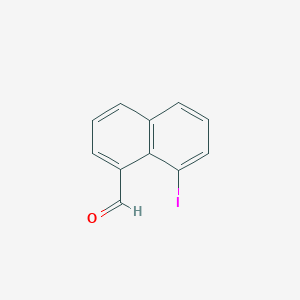
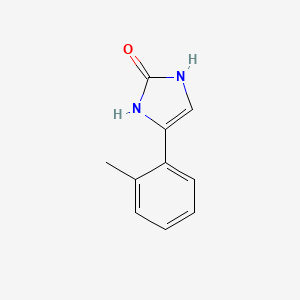
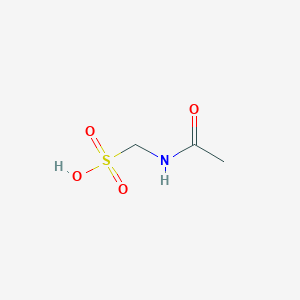
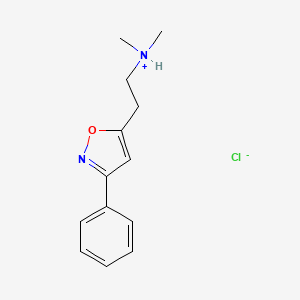
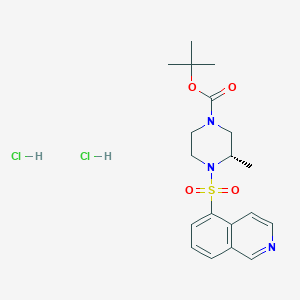
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
